(S,S,R,S,R)-Boc-Dap-NE
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Overview
Description
(S,S,R,S,R)-Boc-Dap-NE is a chiral compound with multiple stereocenters, making it an interesting subject for stereochemical studies. The compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R,S,R)-Boc-Dap-NE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the desired stereochemistry through various chiral catalysts and reagents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,S,R,S,R)-Boc-Dap-NE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S,S,R,S,R)-Boc-Dap-NE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S,S,R,S,R)-Boc-Dap-NE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.
Comparison with Similar Compounds
Similar Compounds
(R,R,S,R,S)-Boc-Dap-NE: A stereoisomer with different spatial arrangement of atoms.
(S,S,S,S,S)-Boc-Dap-NE: Another stereoisomer with all stereocenters in the same configuration.
Uniqueness
(S,S,R,S,R)-Boc-Dap-NE is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
Properties
Molecular Formula |
C23H36N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1S,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20+/m1/s1 |
InChI Key |
XJDVGABQIFOWFC-AFKBCAQJSA-N |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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